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Compound of Interest

Compound Name: Ethyl 5-methyl-3-oxohexanoate

CAS No.: 34036-16-3

Cat. No.: B1580791

Get Quote

Ethyl 5-methyl-3-oxohexanoate is a β-keto ester, a class of organic compounds renowned for

their synthetic versatility. Its structure, featuring a ketone and an ester functional group

separated by a methylene group, allows for a wide range of chemical transformations. This

makes it a valuable intermediate in the synthesis of more complex molecules. A notable

application is its use in the preparation of (dichloropyridinyl)

(isopropyldimethypyrazolopyridinylmethyl)cyanoguanidine analogs, which act as S1PR2

(Sphingosine-1-Phosphate Receptor 2) antagonists[1]. This guide provides the foundational

knowledge required to confidently utilize this reagent in a research and development setting.

Physicochemical Properties and Core Identifiers
A precise understanding of a compound's physical and chemical properties is the bedrock of

successful experimentation. Ethyl 5-methyl-3-oxohexanoate is a colorless to light yellow

liquid under standard conditions[1]. The key quantitative data and identifiers have been

consolidated below for ease of reference.
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Property Value Source

Molecular Weight 172.22 g/mol [1][2][3]

Molecular Formula C₉H₁₆O₃ [1][2][3]

CAS Number 34036-16-3 [2][3][4]

IUPAC Name ethyl 5-methyl-3-oxohexanoate [3]

Density 0.967 - 1.0 g/cm³ [1][5]

Boiling Point
99.5 °C @ 12.5 Torr; 213.2 °C

@ 760 mmHg
[1][5]

Flash Point 82.4 °C [5]

Refractive Index 1.425 - 1.426 [1][5]

InChI Key
FNVGQABNHXEIBU-

UHFFFAOYSA-N
[2][3]

Canonical SMILES CCOC(=O)CC(=O)CC(C)C [3]

Synthesis Protocol: A Mechanistic Approach
The synthesis of β-keto esters like Ethyl 5-methyl-3-oxohexanoate often involves the

alkylation of an enolate or an enolate equivalent. The following protocol, adapted from

established methods, provides a reliable pathway to this compound[6]. The causality behind

each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 5-methyl-3-oxohexanoate via enamine alkylation.

Reagents:

Ethyl acetoacetate (26 g)

Pyrrolidine (15 g)

Toluene (170 ml total)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2279798.htm
https://cymitquimica.com/products/IN-DA00382D/5-methyl-3-oxo-hexanoic-acid-ethyl-ester/
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-3-oxohexanoate
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2279798.htm
https://cymitquimica.com/products/IN-DA00382D/5-methyl-3-oxo-hexanoic-acid-ethyl-ester/
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-3-oxohexanoate
https://cymitquimica.com/products/IN-DA00382D/5-methyl-3-oxo-hexanoic-acid-ethyl-ester/
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-3-oxohexanoate
https://www.bldpharm.com/products/34036-16-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-3-oxohexanoate
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2279798.htm
https://www.chemsrc.com/en/cas/34036-16-3_618065.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2279798.htm
https://www.chemsrc.com/en/cas/34036-16-3_618065.html
https://www.chemsrc.com/en/cas/34036-16-3_618065.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2279798.htm
https://www.chemsrc.com/en/cas/34036-16-3_618065.html
https://cymitquimica.com/products/IN-DA00382D/5-methyl-3-oxo-hexanoic-acid-ethyl-ester/
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-3-oxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-3-oxohexanoate
https://www.benchchem.com/product/b1580791/docs?utm_src=pdf-body#introduction-understanding-ethyl-5-methyl-3-oxohexanoate
https://prepchem.com/5-methyl-3-oxohexanoic-acid-ethyl-ester/
https://www.benchchem.com/product/b1580791/docs?utm_src=pdf-body#introduction-understanding-ethyl-5-methyl-3-oxohexanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium amide (8.6 g)

Liquid ammonia (300 ml)

Isopropyl iodide

Methodology:

Enamine Formation:

Combine ethyl acetoacetate (26 g), pyrrolidine (15 g), and toluene (70 ml) in a flask

equipped with a Dean-Stark apparatus.

Heat the mixture to reflux and boil until the theoretical amount of water is collected in the

separator[6].

Rationale: This step forms the ethyl 3-(pyrrolidin-1-yl)but-2-enoate enamine. Enamines are

neutral, stable enolate equivalents that are easier to handle and provide greater selectivity

in subsequent alkylation steps compared to the direct formation of the enolate with a

strong base.

Deprotonation:

In a separate, well-ventilated apparatus, create a suspension of sodium amide (8.6 g) in

liquid ammonia (300 ml).

Cool the enamine solution from Step 1 and add it dropwise to the sodium amide

suspension at -40°C[6].

Allow the mixture to warm to room temperature to evaporate the ammonia[6].

Rationale: Sodium amide is a powerful, non-nucleophilic base that deprotonates the α-

carbon of the original ester group, forming a carbanion that is poised for alkylation.

Performing this in liquid ammonia provides a low-temperature medium to control the

reaction.

Alkylation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://prepchem.com/5-methyl-3-oxohexanoic-acid-ethyl-ester/
https://prepchem.com/5-methyl-3-oxohexanoic-acid-ethyl-ester/
https://prepchem.com/5-methyl-3-oxohexanoic-acid-ethyl-ester/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture to 0°C.

Add a solution of isopropyl iodide dissolved in toluene (100 ml) to the mixture at 0°C[6].

Maintain the reaction at 0°C for 3 hours[6].

Rationale: The carbanion generated in the previous step acts as a nucleophile, attacking

the electrophilic carbon of isopropyl iodide in an Sₙ2 reaction. This forms the new carbon-

carbon bond, introducing the isobutyl group at the desired position.

Hydrolysis and Workup:

Quench the reaction by pouring the mixture into 200 ml of water[6].

Separate the organic layer (toluene).

Wash the organic layer with dilute acid (e.g., 1M HCl) to hydrolyze the enamine back to

the ketone, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product via vacuum distillation to obtain pure Ethyl 5-methyl-3-
oxohexanoate.

Synthesis Workflow Diagram
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Step 1: Enamine Formation

Step 2 & 3: Deprotonation & Alkylation

Step 4: Hydrolysis & Purification

Ethyl Acetoacetate + Pyrrolidine in Toluene

Reflux with Dean-Stark Trap

H₂O removal

Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

Forms Enamine Intermediate

Enamine + NaNH₂ in liq. NH₃

Add Isopropyl Iodide @ 0°C

Forms Carbanion

Alkylated Intermediate

Sₙ2 Reaction

Aqueous & Acidic Workup

Vacuum Distillation

Hydrolyzes enamine

Pure Ethyl 5-methyl-3-oxohexanoate

Purification

Click to download full resolution via product page

Caption: Workflow for the synthesis of Ethyl 5-methyl-3-oxohexanoate.
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Analytical Characterization and Quality Control
A multi-pronged analytical approach is essential to confirm the identity, purity, and stability of

the synthesized compound. The combination of chromatography and spectroscopy provides a

self-validating system for quality control. While specific methods for this exact molecule are not

widely published, standard protocols for β-keto esters can be expertly adapted[7].

Analytical Workflow Diagram

Purity Assessment Identity & Volatile Impurities Structural Confirmation

Synthesized Product Sample

HPLC-UV Analysis GC-MS Analysis ¹H & ¹³C NMR Spectroscopy

Certificate of Analysis (CoA)

Purity (%) Mass Spectrum Match Structural Integrity

Click to download full resolution via product page

Caption: Orthogonal analytical workflow for quality control.

Protocol 1: Purity by High-Performance Liquid
Chromatography (HPLC)
Rationale: HPLC is the workhorse for determining the purity of non-volatile to semi-volatile

organic compounds. A reversed-phase method is ideal for separating the moderately polar

Ethyl 5-methyl-3-oxohexanoate from more polar or non-polar impurities[7].

Instrumentation: HPLC with a UV detector.

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). Note: Gradient elution

may be required to resolve all impurities.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Detection: UV at 210 nm[7].

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

Analysis: Inject the sample. Purity is determined by calculating the area percentage of the

main product peak relative to the total area of all peaks in the chromatogram[7].

Protocol 2: Identity Confirmation by Gas
Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying a compound by its mass

fragmentation pattern and retention time. It is also highly effective for detecting and identifying

volatile impurities.

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a

suitable starting point.

Injection: Splitless injection mode.

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5

minutes.

MS Detection: Full scan mode (e.g., m/z 40-400).

Sample Prep: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl

acetate or dichloromethane.
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Analysis: The identity is confirmed by matching the acquired mass spectrum with a reference

spectrum. Purity can also be assessed by the peak area percentage[7].

Protocol 3: Structural Verification by Nuclear Magnetic
Resonance (NMR) Spectroscopy
Rationale: NMR is the definitive method for unambiguous structural elucidation. It provides

detailed information about the carbon-hydrogen framework and can be used to quantify the

keto-enol tautomerism inherent in β-keto esters[7].

Instrumentation: NMR spectrometer (300 MHz or higher).

Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard[7].

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Analysis:

¹H NMR: Confirm the presence of all expected proton signals (ethyl group, isobutyl group,

and the various methylene and methine protons). Integration of the signals should

correspond to the number of protons in each environment.

¹³C NMR: Confirm the number of unique carbon environments, including the characteristic

signals for the ketone (~200-210 ppm) and ester (~170 ppm) carbonyls.

Keto-Enol Tautomerism: The presence of the enol form can be identified by a

characteristic vinyl proton signal and a hydroxyl proton signal in the ¹H spectrum. The ratio

of the two forms can be quantified by comparing the integration of unique signals for each

tautomer[7].

Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.

Ethyl 5-methyl-3-oxohexanoate presents moderate hazards that must be properly managed.
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GHS Hazard Identification: Based on notifications to the ECHA C&L Inventory, this compound

is classified with the following hazards[1][3]:

H302: Harmful if swallowed[1][3].

H315: Causes skin irritation[1][3].

H319: Causes serious eye irritation[1][3].

H335: May cause respiratory irritation[1][3].

Handling and Personal Protective Equipment (PPE):

Always handle this chemical within a certified chemical fume hood to avoid inhalation of

vapors[5].

Wear appropriate PPE, including laboratory clothing, chemical-resistant gloves (e.g., nitrile),

and safety goggles or a face shield[5].

Avoid breathing vapors or mist[1].

Do not eat, drink, or smoke when using this product[1].

Wash hands and any exposed skin thoroughly after handling[1].

Storage:

Store in a tightly closed container[5].

The recommended storage temperature is 2-8°C, sealed in a dry environment to prevent

hydrolysis and degradation[1].

Disposal:

Dispose of waste material in accordance with local, state, and national environmental

regulations. Do not allow the material to enter drains or water courses[5].
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[https://www.benchchem.com/product/b1580791/docs#introduction-understanding-ethyl-5-
methyl-3-oxohexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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